1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with the pyrrolizine ring to form the desired compound . Industrial production methods often employ continuous flow processes to ensure high yields and purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can form strong hydrogen bonds with enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include key signaling cascades and metabolic processes.
Comparison with Similar Compounds
1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid can be compared with other difluoromethylated compounds, such as difluoromethyl pyrazole and difluoromethyl pyridine derivatives . These compounds share similar chemical properties but differ in their specific applications and biological activities. The unique structure of the pyrrolizine ring in this compound provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-8(11)5-4-7(9(13)14)12-3-1-2-6(5)12/h4,8H,1-3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZPCYAQWAGTPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C1)C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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